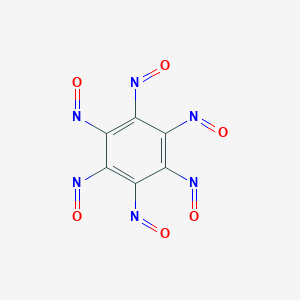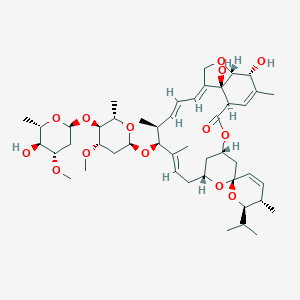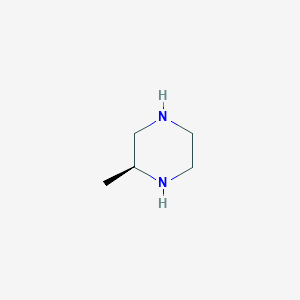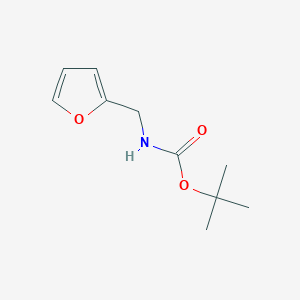
6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H6F3N3O and its molecular weight is 193.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Applications
Pyrimidines, including derivatives similar to 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine, have shown a wide range of pharmacological effects. These include acting as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory agents. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives highlight their potential for medical applications, especially as anti-inflammatory agents. Several methods for the synthesis of pyrimidines have been documented, along with a detailed SAR analysis providing clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Broad Pharmacological Activity
The pharmacological significance of pyrimidine derivatives is vast, encompassing substances with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This indicates the potential of this compound for diverse pharmacological applications, given its structural similarity to active pyrimidine compounds. A systematic analysis of pyrimidine derivatives from a pharmacological viewpoint serves as a basis for further research into new highly effective and safe medicines (Chiriapkin, 2022).
Environmental Applications
Amine-functionalized sorbents have been explored for environmental applications, specifically for the removal of persistent organic pollutants from water. This research suggests that derivatives of pyrimidines, such as this compound, could potentially be modified for environmental remediation purposes. The efficiency of these compounds in binding and removing contaminants from aquatic environments underscores their utility beyond pharmaceutical applications (Ateia et al., 2019).
Synthesis of Pyranopyrimidine Derivatives
The synthesis of pyranopyrimidine derivatives, which are precursors for medicinal and pharmaceutical industries, has been extensively investigated. These studies focus on the development of synthetic pathways employing hybrid catalysts for the synthesis of pyranopyrimidine scaffolds. Such research indicates the versatility of pyrimidine compounds in synthetic chemistry, potentially including the synthesis and functionalization of this compound for various medicinal and industrial applications (Parmar et al., 2023).
Future Directions
The future directions for the research and development of “6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Mechanism of Action
Properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-13-4-2-3(10)11-5(12-4)6(7,8)9/h2H,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDLGRZPGQUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345662 |
Source


|
| Record name | 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16097-49-7 |
Source


|
| Record name | 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
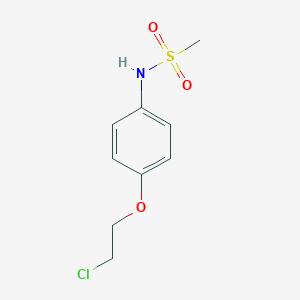
![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)
